(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine
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Overview
Description
(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine is a complex organic compound that features a unique combination of furan, thiophene, and phosphine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine typically involves multi-step organic reactions. One common method involves the coupling of dibenzo[b,d]furan and dibenzo[b,d]thiophene derivatives with a phosphine reagent under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or ruthenium complexes to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered functional groups .
Scientific Research Applications
(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of (S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence various biochemical pathways and catalytic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan derivatives: Compounds with similar furan structures.
Dibenzo[b,d]thiophene derivatives: Compounds with similar thiophene structures.
Phosphine ligands: Other phosphine-containing compounds used in coordination chemistry.
Uniqueness
(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine is unique due to its combination of furan, thiophene, and phosphine groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in catalysis, material science, and medicinal chemistry .
Properties
Molecular Formula |
C30H19OPS |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(S)-dibenzofuran-4-yl-dibenzothiophen-4-yl-phenylphosphane |
InChI |
InChI=1S/C30H19OPS/c1-2-10-20(11-3-1)32(26-17-8-14-23-21-12-4-6-16-25(21)31-29(23)26)27-18-9-15-24-22-13-5-7-19-28(22)33-30(24)27/h1-19H/t32-/m0/s1 |
InChI Key |
QKJAGPAKUISYLE-YTTGMZPUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[P@@](C2=CC=CC3=C2OC4=CC=CC=C34)C5=CC=CC6=C5SC7=CC=CC=C67 |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC3=C2OC4=CC=CC=C34)C5=CC=CC6=C5SC7=CC=CC=C67 |
Origin of Product |
United States |
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